molecular formula C12H11F3N2S B15203221 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline

4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline

Cat. No.: B15203221
M. Wt: 272.29 g/mol
InChI Key: PRCAYOHEFMOOCL-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline is a synthetic organic compound with the molecular formula C12H11F3N2S. It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group at the 6-position and a thioether-linked aminoethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent like trifluoromethyl iodide.

    Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Types of Reactions:

    Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Scientific Research Applications

4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a fluorescent probe due to its quinoline core, which can be used in imaging studies.

    Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline involves its interaction with biological macromolecules such as DNA and proteins. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis .

Comparison with Similar Compounds

  • 4-[(2-Aminoethyl)thio]-2-(trifluoromethyl)quinoline
  • 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline
  • 4-[(2-Aminoethyl)thio]-5-(trifluoromethyl)quinoline

Comparison: 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline is unique due to the specific positioning of the trifluoromethyl group at the 6-position of the quinoline ring. This positioning can significantly influence the compound’s electronic properties and its ability to interact with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research .

Properties

IUPAC Name

2-[6-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-5-17-10)18-6-4-16/h1-3,5,7H,4,6,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAYOHEFMOOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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